Chemical structure and physical properties of 5-Bromo-2-iodo-N-ethyl benzamide
Chemical structure and physical properties of 5-Bromo-2-iodo-N-ethyl benzamide
An In-depth Technical Guide to 5-Bromo-2-iodo-N-ethyl benzamide: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive scientific overview of 5-Bromo-2-iodo-N-ethyl benzamide, a di-halogenated aromatic compound of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of bromo and iodo substituents on the benzamide scaffold creates a versatile molecular building block, offering opportunities for selective, sequential chemical modifications. This document details the compound's physicochemical properties, provides a robust, step-by-step synthesis protocol, outlines expected analytical characterization, and explores its reactivity, particularly in palladium-catalyzed cross-coupling reactions. The insights provided herein are intended to equip researchers and scientists with the necessary technical knowledge to effectively utilize this compound in complex synthetic workflows.
Chemical Identity and Structure
5-Bromo-2-iodo-N-ethyl benzamide is a synthetic organic compound classified as a halogenated benzamide. The presence of both an iodine and a bromine atom on the aromatic ring makes it a valuable intermediate for introducing molecular diversity.
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IUPAC Name: 5-bromo-N-ethyl-2-iodobenzamide
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CAS Number: 1295978-68-5[1]
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Molecular Formula: C₉H₉BrINO
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Molecular Weight: 353.98 g/mol
Table 1: Physicochemical Properties of 5-Bromo-2-iodo-N-ethyl benzamide and Related Compounds
| Property | 5-Bromo-2-iodo-N-ethyl benzamide | N-ethylbenzamide (Analogue) | 3-Bromo-5-iodobenzoic acid (Analogue) |
| Molecular Weight ( g/mol ) | 353.98 | 149.19[2] | 326.91 |
| Melting Point (°C) | Experimental data not publicly available | 70.5[2] | 219-221 |
| Boiling Point (°C) | Experimental data not publicly available | 317[2] | Not applicable |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, DMF, Ethyl Acetate); sparingly soluble in water. | Soluble in ethanol and dichloromethane[2] | Data not specified |
| logP (Predicted) | ~3.9 (Calculated estimate based on analogues) | Not specified | Not specified |
Rationale: The introduction of large, lipophilic halogen atoms like bromine and iodine significantly increases the molecular weight and is expected to raise the melting point compared to the unsubstituted N-ethylbenzamide. Halogenation also decreases aqueous solubility.
Synthesis and Purification
The most direct and reliable synthesis of 5-Bromo-2-iodo-N-ethyl benzamide is a two-step process commencing from commercially available 2-amino-5-bromobenzoic acid. This strategy involves an initial Sandmeyer reaction to install the iodo group, followed by amidation of the resulting carboxylic acid.
Workflow for the Synthesis of 5-Bromo-2-iodo-N-ethyl benzamide
Caption: Synthetic pathway for 5-Bromo-2-iodo-N-ethyl benzamide.
Experimental Protocol: Step 1 - Synthesis of 5-Bromo-2-iodobenzoic Acid
This protocol is adapted from established Sandmeyer reaction procedures.[3][4]
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Diazotization:
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In a reaction vessel, suspend 2-amino-5-bromobenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid (HCl).
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Cool the suspension to 0-5°C using an ice-salt bath. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.
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Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq) in cold water.
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Add the NaNO₂ solution dropwise to the stirred suspension. The addition rate should be controlled to keep the internal temperature below 5°C. Stir for an additional 30 minutes at this temperature after the addition is complete.
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Iodide Displacement:
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In a separate flask, dissolve potassium iodide (KI, ~1.5 eq) in water.
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Slowly add the cold diazonium salt suspension to the KI solution. This order of addition is crucial for safety and yield, as it keeps the concentration of the unstable diazonium salt low in the reaction mixture.
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Allow the mixture to warm to room temperature and then heat gently (e.g., to 90°C) for approximately 1 hour to ensure complete displacement of the diazonium group.[3] Vigorous nitrogen gas evolution will be observed.
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Cool the reaction mixture to room temperature. If necessary, add a small amount of sodium thiosulfate solution to quench any remaining iodine.
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The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
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Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Bromo-2-iodobenzoic acid as a solid.[3]
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Experimental Protocol: Step 2 - Synthesis of 5-Bromo-2-iodo-N-ethyl benzamide
This protocol employs a highly reliable acyl chloride intermediate for the amidation.
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Acyl Chloride Formation:
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In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Bromo-2-iodobenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene.
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Add thionyl chloride (SOCl₂, ~2-3 eq) to the suspension, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). The DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species that converts the carboxylic acid to the acyl chloride.
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Fit the flask with a reflux condenser and heat the mixture to reflux (typically 40°C for DCM or higher for toluene) until the reaction is complete (cessation of gas evolution and dissolution of the solid), usually within 1-3 hours.
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Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 5-bromo-2-iodobenzoyl chloride can be used directly in the next step.
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Amidation:
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Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.
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In a separate flask, dissolve ethylamine (as a solution in THF or as a condensed gas, ~1.2 eq) and a non-nucleophilic base like triethylamine (Et₃N, ~1.5 eq) in anhydrous DCM. The base is essential to neutralize the HCl byproduct of the reaction.
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Add the ethylamine solution dropwise to the stirred acyl chloride solution at 0°C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Workup and Purification:
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Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford 5-Bromo-2-iodo-N-ethyl benzamide as a pure solid.
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Analytical Characterization (Predicted)
While experimental spectra are not publicly available, the structure of the molecule allows for a confident prediction of its key spectroscopic features.[5][6]
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Region (~7.0 - 8.0 ppm): Three distinct signals are expected. The proton at C6 (between I and C=O) will likely be a doublet. The proton at C4 (between Br and H) will be a doublet of doublets. The proton at C3 will be a doublet.
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Ethyl Group: A quartet (~3.4 ppm, -CH₂-) coupled to a triplet (~1.2 ppm, -CH₃).
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Amide Proton (-NH-): A broad singlet or triplet (~6.0-8.0 ppm, depending on solvent and concentration) that will exchange with D₂O.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Nine unique carbon signals are expected.
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Aromatic Region (~90 - 150 ppm): Six signals, with the carbon bearing the iodine (C2) being significantly shielded (~90-100 ppm) and the carbon bearing the bromine (C5) appearing around 115-125 ppm.[7]
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Carbonyl Carbon (~165-170 ppm): One signal for the amide C=O.
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Aliphatic Region (~15 and ~40 ppm): Two signals corresponding to the ethyl group carbons (-CH₃ and -CH₂-).
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MS (Mass Spectrometry):
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The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of one bromine atom. Two peaks of nearly equal intensity will be observed at m/z = 353 (for ⁷⁹Br) and m/z = 355 (for⁸¹Br).
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Common fragmentation patterns would include the loss of the ethyl group and cleavage of the amide bond.
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IR (Infrared Spectroscopy):
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N-H Stretch: A sharp peak around 3300 cm⁻¹.
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C-H Stretch (Aromatic/Aliphatic): Peaks around 3100-2850 cm⁻¹.
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C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1670 cm⁻¹.
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N-H Bend (Amide II): A band around 1550 cm⁻¹.
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C-Br/C-I Stretch: Found in the fingerprint region (< 1000 cm⁻¹).
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Reactivity and Applications in Chemical Synthesis
The primary value of 5-Bromo-2-iodo-N-ethyl benzamide in drug discovery and development lies in its capacity for selective functionalization through palladium-catalyzed cross-coupling reactions.[8] The carbon-iodine (C-I) bond is significantly weaker and thus more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-bromine (C-Br) bond.[9] This reactivity difference allows for a sequential coupling strategy.
Figure 2: Differential Reactivity in Cross-Coupling Reactions
Sources
- 1. 1295978-68-5|5-Bromo-2-iodo-n-ethyl benzamide|BLD Pharm [bldpharm.com]
- 2. N-ETHYLBENZAMIDE CAS#: 614-17-5 [m.chemicalbook.com]
- 3. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structural systematics of halogenated benzamides - DORAS [doras.dcu.ie]
- 6. researchgate.net [researchgate.net]
- 7. 5-Bromo-2-iodo-N-ethyl benzamide|CAS 1295978-68-5 [benchchem.com]
- 8. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 9. pdf.benchchem.com [pdf.benchchem.com]
